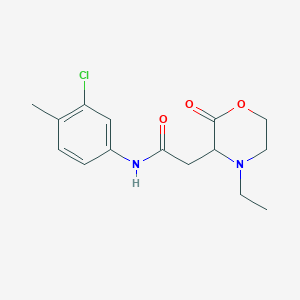
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide, also known as CEM-102, is a novel antibiotic compound that has shown potential in the treatment of various bacterial infections. The compound was first synthesized in the early 2000s and has since undergone extensive scientific research to determine its mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments. In
作用機序
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome and prevents the formation of peptide bonds, thereby inhibiting protein synthesis. This leads to the inhibition of bacterial growth and ultimately, bacterial death. The mechanism of action is unique compared to traditional antibiotics, which target bacterial cell walls or membranes.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. The compound is rapidly absorbed and distributed throughout the body, with a half-life of approximately 3 hours in humans. This compound has also been shown to have good bioavailability, with oral administration resulting in high plasma concentrations.
実験室実験の利点と制限
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has several advantages for lab experiments. It has a broad spectrum of activity against a wide range of bacteria, making it useful for testing against various bacterial strains. Furthermore, the compound has a low potential for resistance development, making it an attractive candidate for further development. However, one limitation of this compound is its high cost of production, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the development of N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide. One potential application is in the treatment of bacterial infections that are resistant to traditional antibiotics. This compound has shown promise in vitro against a wide range of resistant bacteria, including those that are resistant to multiple antibiotics. Another potential application is in the treatment of biofilm-related infections, which are a major cause of antibiotic resistance. Furthermore, future research could focus on optimizing the synthesis process of this compound to reduce its cost of production.
Conclusion
In conclusion, this compound is a novel antibiotic compound that has shown potential in the treatment of various bacterial infections. The compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for its development. With further research and development, this compound could become a valuable addition to the arsenal of antibiotics available for the treatment of bacterial infections.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide involves a series of chemical reactions that result in the formation of the final compound. The process starts with the reaction of 3-chloro-4-methylphenylamine with ethyl chloroacetate to form N-(3-chloro-4-methylphenyl)-2-chloroacetamide. This intermediate is then reacted with morpholine and sodium hydride to form the final product, this compound. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide has been the subject of extensive scientific research due to its potential in the treatment of bacterial infections. The compound has shown promising results in vitro against a wide range of Gram-positive and Gram-negative bacteria, including those that are resistant to traditional antibiotics. It has also been shown to be effective against biofilm formation, which is a major cause of antibiotic resistance. Furthermore, this compound has been shown to have a low potential for resistance development, making it an attractive candidate for further development.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-3-18-6-7-21-15(20)13(18)9-14(19)17-11-5-4-10(2)12(16)8-11/h4-5,8,13H,3,6-7,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEQLWXHPPCIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4879596.png)
![4-methyl-3-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4879613.png)
![N-(3-chlorophenyl)-N'-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]urea](/img/structure/B4879618.png)
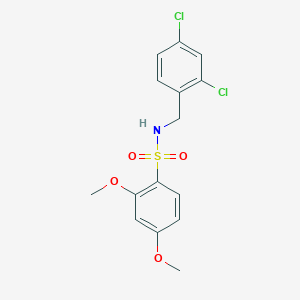
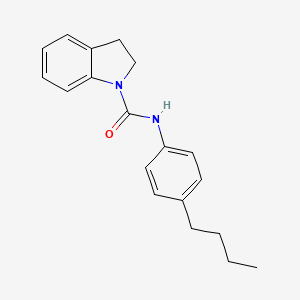
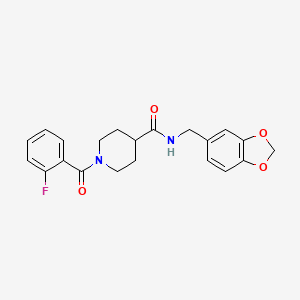
![ethyl N-[(1H-1,2,4-triazol-3-ylamino)carbonyl]-beta-alaninate](/img/structure/B4879647.png)
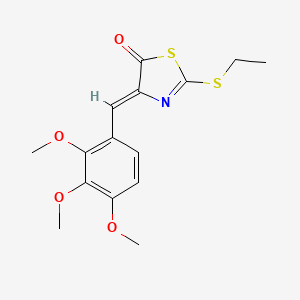
![N,N-diethyl-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B4879665.png)
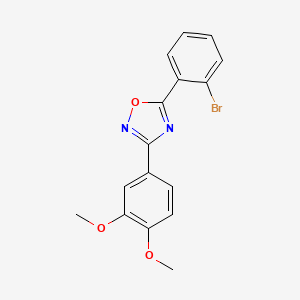
![N-(2-bromophenyl)-N'-[4-(4-propylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B4879675.png)
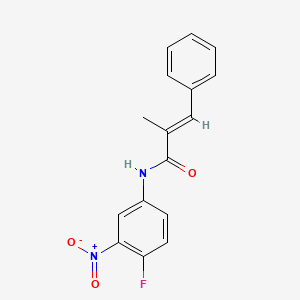
![1-benzyl-4-(difluoromethyl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4879679.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4879684.png)